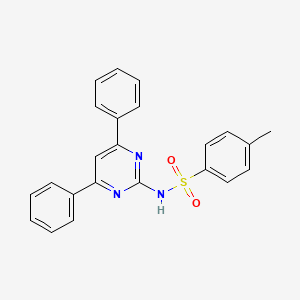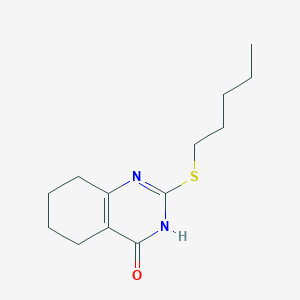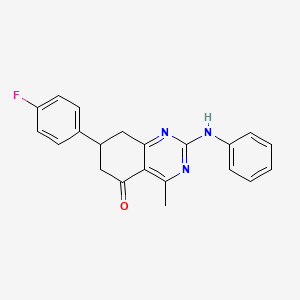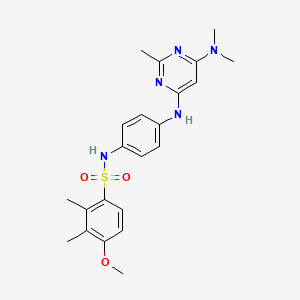
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a sulfonamide group attached to a methylbenzene moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-diphenylpyrimidine through the condensation of benzaldehyde derivatives with urea or thiourea under acidic conditions. The resulting pyrimidine derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and pyrimidine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to modified aromatic systems.
Applications De Recherche Scientifique
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-Diphenylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea group instead of a sulfonamide.
N-(4,6-Diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide: Features a hydrazide group, offering different reactivity and biological activity.
Uniqueness
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its combination of a sulfonamide group with a pyrimidine ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61654-10-2 |
|---|---|
Formule moléculaire |
C23H19N3O2S |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H19N3O2S/c1-17-12-14-20(15-13-17)29(27,28)26-23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,25,26) |
Clé InChI |
YGQBGQWOIWIUOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11332224.png)
![10-(3,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332226.png)

![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332243.png)

![N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11332257.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11332277.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11332287.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11332300.png)
![5-[2-(2-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332301.png)
![N-(2-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332303.png)
![8-(3,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332314.png)
